molecular formula C14H11F B8472988 1,1'-Biphenyl, 4-ethenyl-2-fluoro- CAS No. 63444-55-3

1,1'-Biphenyl, 4-ethenyl-2-fluoro-

Cat. No.: B8472988
CAS No.: 63444-55-3
M. Wt: 198.23 g/mol
InChI Key: NTYHSGAJVIGSEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1'-Biphenyl, 4-ethenyl-2-fluoro- is a useful research compound. Its molecular formula is C14H11F and its molecular weight is 198.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1'-Biphenyl, 4-ethenyl-2-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Biphenyl, 4-ethenyl-2-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63444-55-3

Molecular Formula

C14H11F

Molecular Weight

198.23 g/mol

IUPAC Name

4-ethenyl-2-fluoro-1-phenylbenzene

InChI

InChI=1S/C14H11F/c1-2-11-8-9-13(14(15)10-11)12-6-4-3-5-7-12/h2-10H,1H2

InChI Key

NTYHSGAJVIGSEY-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C(C=C1)C2=CC=CC=C2)F

Origin of Product

United States

Positioning Within the Landscape of Functionalized Biphenyl Systems

Functionalized biphenyl (B1667301) systems form the backbone of numerous advanced materials, including liquid crystals, organic light-emitting diodes (OLEDs), and specialty polymers. The introduction of specific functional groups onto the biphenyl scaffold allows for the fine-tuning of their physical and chemical properties. 1,1'-Biphenyl, 4-ethenyl-2-fluoro- is a notable member of this class, distinguished by the presence of both a polymerizable ethenyl (vinyl) group and an electron-withdrawing fluorine atom.

The fluorine substituent significantly influences the electronic properties of the biphenyl system. Due to its high electronegativity, the fluorine atom can alter the electron distribution within the molecule, impacting its reactivity, stability, and intermolecular interactions. This modification is crucial in the design of materials with specific dielectric properties and enhanced thermal and chemical stability. sigmaaldrich.com In the context of liquid crystals, for instance, fluorinated biphenyls are known to exhibit desirable characteristics such as a broad nematic phase and high resistivity. utoronto.ca

The biphenyl unit itself provides a rigid and planar structure, which is essential for creating ordered systems like liquid crystals and for providing mechanical and thermal stability to polymers. The combination of these features in 1,1'-Biphenyl, 4-ethenyl-2-fluoro- makes it a valuable component in the synthesis of materials that require a balance of processability, durability, and specific electronic attributes.

Significance As a Polymerizable Monomer and Synthetic Intermediate

The primary significance of 1,1'-Biphenyl, 4-ethenyl-2-fluoro- lies in its dual functionality as a polymerizable monomer and a synthetic intermediate.

As a Polymerizable Monomer: The vinyl group on the biphenyl (B1667301) ring allows this compound to undergo polymerization, typically through free-radical or controlled radical polymerization techniques, to form poly(1,1'-biphenyl, 4-ethenyl-2-fluoro-). The resulting polymer possesses a unique combination of properties derived from its constituent parts:

High Thermal Stability: The rigid biphenyl units in the polymer backbone contribute to a high glass transition temperature (Tg) and excellent thermal stability. alfa-chemistry.com

Chemical Resistance: The presence of fluorine atoms enhances the polymer's resistance to chemical attack and environmental degradation. nih.gov

Tailored Optical and Dielectric Properties: The fluorinated biphenyl side chains influence the refractive index and dielectric constant of the polymer, making it a candidate for applications in optical films and electronic components. core.ac.uk

PropertyAnticipated CharacteristicRationale
Glass Transition Temperature (Tg) HighRigidity of the biphenyl backbone.
Thermal Stability ExcellentStrong C-F and aromatic C-C bonds. sigmaaldrich.com
Solubility Potentially limited in common solventsRigid structure, may require specific solvents.
Dielectric Constant LowPresence of electronegative fluorine. nih.gov
Refractive Index ModifiableDependent on the fluorine content and polymer structure.

As a Synthetic Intermediate: Beyond polymerization, the vinyl group and the fluorinated biphenyl core of 1,1'-Biphenyl, 4-ethenyl-2-fluoro- can be utilized in a variety of organic transformations. The vinyl group can participate in addition reactions, cycloadditions, and cross-coupling reactions, allowing for the introduction of further functionalities.

The synthesis of this monomer often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.org This widely used method allows for the efficient formation of the C-C bond between the two phenyl rings from appropriate boronic acids and aryl halides.

Scope and Trajectories of Contemporary Research

Regioselective Ethenylation Strategies

The introduction of the ethenyl group at the 4-position of the 2-fluorobiphenyl (B19388) scaffold is a critical transformation. Palladium-catalyzed cross-coupling reactions are the most prominent and versatile methods for achieving this.

Palladium-Catalyzed Cross-Coupling Reactions (Heck-Mizoroki Variant)

The Heck-Mizoroki reaction provides a direct method for the vinylation of aryl halides. wikipedia.org This reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene, typically in the presence of a base. wikipedia.org For the synthesis of 1,1'-Biphenyl, 4-ethenyl-2-fluoro-, the precursor 4-bromo-2-fluoro-1,1'-biphenyl would be reacted with ethylene (B1197577) gas. orgsyn.org While highly atom-economical, the use of ethylene gas can require specialized equipment, such as an autoclave, to handle the gaseous reactant under pressure. orgsyn.org

The general mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond, β-hydride elimination to form the vinylated product, and finally, reductive elimination to regenerate the Pd(0) catalyst. liverpool.ac.uk

Table 1: Illustrative Heck-Mizoroki Reaction Conditions

ParameterConditionReference
Aryl Halide 4-Bromo-2-fluoro-1,1'-biphenylN/A
Ethenyl Source Ethylene Gas orgsyn.org
Catalyst Palladium Acetate (B1210297) [Pd(OAc)₂] orgsyn.org
Ligand Triphenylphosphine (PPh₃) wikipedia.org
Base Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) wikipedia.org
Solvent N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) wikipedia.org
Temperature Typically elevated (e.g., 100-140 °C) liverpool.ac.uk

Note: This table represents typical conditions for Heck reactions and is illustrative for the vinylation of the specified precursor, as direct literature for this specific reaction is not available.

Alternative Approaches to Alkenyl Introduction

Besides the Heck-Mizoroki reaction, other palladium-catalyzed cross-coupling methods are widely employed for the introduction of a vinyl group. These often utilize more easily handled vinylating agents.

Suzuki-Miyaura Coupling: This reaction pairs the aryl halide (4-bromo-2-fluoro-1,1'-biphenyl) with a vinylboron species, such as potassium vinyltrifluoroborate or vinylboronic acid, in the presence of a palladium catalyst and a base. nih.govugr.es The Suzuki-Miyaura reaction is known for its high functional group tolerance and generally good yields. nih.govacs.org Optimized conditions for the coupling of aryl bromides with potassium vinyltrifluoroborate often involve a PdCl₂/PPh₃ catalyst system with cesium carbonate as the base in a THF/water solvent mixture. nih.govresearchgate.net

Stille Coupling: The Stille reaction involves the coupling of the aryl halide with an organotin reagent, such as vinyltributylstannane. wikipedia.orgorganic-chemistry.org This method is also highly versatile, though concerns about the toxicity of organotin compounds are a drawback. organic-chemistry.org

Fluorine Atom Incorporation Approaches

The placement of the fluorine atom at the 2-position of the biphenyl (B1667301) system is a key structural feature. This can be achieved either by starting with a pre-fluorinated precursor or by introducing the fluorine atom at a later stage of the synthesis.

Nucleophilic and Electrophilic Fluorination Protocols

While less common for this specific target, direct fluorination of a pre-formed biphenyl scaffold is a possible strategy.

Electrophilic Fluorination: This would involve the reaction of an electron-rich biphenyl derivative with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. organic-chemistry.org The directing effects of the existing substituents on the biphenyl ring would be crucial for achieving the desired regioselectivity.

Nucleophilic Aromatic Substitution (SNAr): In principle, a suitably activated biphenyl precursor (e.g., with a nitro group ortho to a leaving group) could undergo nucleophilic substitution with a fluoride (B91410) source. However, this is generally less practical for the synthesis of simple fluorobiphenyls compared to using fluorinated starting materials.

Precursor Synthesis: Halogenated Biphenyl Intermediates (e.g., 4-Bromo-2-fluoro-1,1'-biphenyl)

The most common and efficient strategy for the synthesis of 1,1'-Biphenyl, 4-ethenyl-2-fluoro- relies on the use of a pre-functionalized intermediate, namely 4-bromo-2-fluoro-1,1'-biphenyl. guidechem.combiosynth.com

This intermediate can be synthesized through several methods, most notably via a diazotization-coupling sequence starting from a substituted aniline. guidechem.comprepchem.com A classical approach involves the diazotization of 4-bromo-2-fluoroaniline (B1266173) followed by a Gomberg-Bachmann type reaction with benzene (B151609). orgsyn.org

A typical synthesis of 4-bromo-2-fluoro-1,1'-biphenyl starts with ortho-fluoroaniline, which is first brominated to yield 4-bromo-2-fluoroaniline. guidechem.com This intermediate is then subjected to a diazotization reaction, followed by coupling with benzene to form the biphenyl core. prepchem.com

Construction of the Biphenyl Core

The formation of the biphenyl linkage is a fundamental step in the synthesis. As mentioned, the Gomberg-Bachmann reaction is a classical method. orgsyn.org However, modern cross-coupling reactions are now more commonly used for their higher yields and milder conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for synthesizing biaryl compounds. bohrium.comlibretexts.org Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its boronic acid and ester reagents. libretexts.org For the synthesis of 1,1'-Biphenyl, 4-ethenyl-2-fluoro-, two primary Suzuki-Miyaura disconnection strategies are plausible:

Strategy A: Coupling of a 2-fluoroarylboronic acid derivative with a 4-ethenylaryl halide.

Strategy B: Coupling of a 4-ethenylphenylboronic acid derivative with a 2-fluoroaryl halide.

A concrete example of Strategy A would be the palladium-catalyzed reaction between (2-fluorophenyl)boronic acid and 1-bromo-4-vinylbenzene. Conversely, Strategy B could involve the coupling of (4-vinylphenyl)boronic acid with 1-bromo-2-fluorobenzene.

The vinyl group can be sensitive, but stable vinylboron reagents have been developed. Potassium vinyltrifluoroborate is a particularly effective, air-stable, and easy-to-handle crystalline solid that readily participates in Suzuki-Miyaura couplings with various aryl halides and triflates. nih.govorganic-chemistry.orgnih.gov This makes the coupling of a pre-existing vinyl-substituted partner a viable route. Research has demonstrated successful Suzuki-Miyaura reactions for synthesizing 4-vinylbiphenyl (B1584822) derivatives, achieving good to excellent yields. asianpubs.org

The catalytic system typically consists of a palladium(0) source, which can be generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂, and a phosphine (B1218219) ligand. The choice of ligand is crucial for an efficient reaction, especially when dealing with sterically hindered or electronically challenging substrates. organic-chemistry.org For fluorinated substrates, electron-rich and bulky phosphine ligands such as tricyclohexylphosphine (B42057) (PCy₃) or tri-tert-butylphosphine (B79228) (P(t-Bu)₃) have proven effective in promoting the coupling with otherwise unreactive aryl chlorides at room temperature. organic-chemistry.org A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is essential for the transmetalation step of the catalytic cycle. fujifilm.com

Table 1: Potential Suzuki-Miyaura Routes to 1,1'-Biphenyl, 4-ethenyl-2-fluoro- This table presents hypothetical reaction schemes based on established Suzuki-Miyaura coupling methodologies.

StrategyArylboron ReagentAryl Halide ReagentTypical Catalyst System
A(2-Fluorophenyl)boronic acid1-Bromo-4-vinylbenzenePd(PPh₃)₄, K₂CO₃, Toluene/H₂O
BPotassium (4-vinylphenyl)trifluoroborate1-Bromo-2-fluorobenzenePdCl₂, PPh₃, Cs₂CO₃, THF/H₂O

Classical Aryl Coupling Methods (e.g., Ullmann, Wurtz-Fittig)

Before the advent of palladium-catalyzed reactions, classical methods were the primary means of forming aryl-aryl bonds.

The Ullmann Reaction , first reported in the early 20th century, involves the copper-mediated coupling of two aryl halides to form a biaryl. organic-chemistry.orgrsc.org The classic version often requires high temperatures (frequently >200 °C) and stoichiometric amounts of copper powder. organic-chemistry.org For the synthesis of an unsymmetrical biaryl like 1,1'-Biphenyl, 4-ethenyl-2-fluoro-, one aryl halide would need to be used in excess, leading to a mixture of products including two symmetrical homocoupled biaryls and the desired unsymmetrical product. sci-hub.se The harsh conditions of the traditional Ullmann reaction could also pose a significant challenge, potentially causing the polymerization of the ethenyl (vinyl) group. Modern modifications using soluble copper catalysts and ligands can enable the reaction to proceed under milder conditions. organic-chemistry.org

The Wurtz-Fittig Reaction is an extension of the Wurtz reaction, typically involving the coupling of an aryl halide with an alkyl halide using sodium metal in an anhydrous ether solvent. vedantu.comwikipedia.org Its primary application is the alkylation of aromatic compounds. vedantu.comgeeksforgeeks.org While it can be used to form biaryls by coupling two aryl halides (more accurately called the Fittig reaction), it is generally inefficient for unsymmetrical biaryl synthesis due to the formation of multiple side products. geeksforgeeks.orgiitk.ac.in The highly reactive free-radical or organosodium intermediates are often incompatible with sensitive functional groups, making this method poorly suited for the synthesis of 1,1'-Biphenyl, 4-ethenyl-2-fluoro-.

Table 2: Comparison of Synthetic Methodologies

MethodTypical ConditionsAdvantagesDisadvantages for Target Synthesis
Suzuki-MiyauraPd catalyst, base, mild temp. (RT - 100°C)High yield, excellent functional group tolerance, mild conditionsCost of palladium catalyst
UllmannCu metal/salt, high temp. (>200°C)Palladium-freeHarsh conditions, poor yield for unsymmetrical products, potential polymerization of vinyl group
Wurtz-FittigNa metal, anhydrous etherInexpensive reagentsVery harsh conditions, low selectivity, formation of multiple byproducts, not suitable for vinyl group

Sustainable Synthesis and Green Chemistry Principles

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. inovatus.es Applying these principles to the synthesis of 1,1'-Biphenyl, 4-ethenyl-2-fluoro- heavily favors the Suzuki-Miyaura reaction over classical methods.

The Ullmann and Wurtz-Fittig reactions are inherently less "green" due to their reliance on stoichiometric amounts of metals (copper, sodium), high reaction temperatures requiring significant energy input, and often poor atom economy, especially in unsymmetrical couplings. rsc.org

In contrast, the Suzuki-Miyaura coupling has been the subject of extensive research to make it more environmentally benign. rsc.org Key green advancements include:

Greener Solvents: Efforts have focused on replacing hazardous organic solvents with more sustainable alternatives. Water is an excellent green solvent, and many Suzuki couplings can be performed in aqueous media. researchgate.net Other recommended solvents with better environmental, health, and safety profiles include alcohols, and various esters and ethers like isopropyl acetate (i-PrOAc) or cyclopentyl methyl ether (CPME). acs.orgnih.gov

Catalyst Efficiency and Recyclability: A major goal is to reduce the amount of the precious metal catalyst (palladium) required. The development of highly active catalysts allows for very low catalyst loadings. inovatus.es Furthermore, immobilizing the palladium catalyst on a solid support (e.g., polymers, nanoparticles) allows for easy separation from the product and recycling of the catalyst for multiple reaction cycles, improving both the cost-effectiveness and sustainability of the process. researchgate.netresearchgate.net

Energy Efficiency: The development of catalysts that are active at room temperature reduces the energy consumption of the reaction. organic-chemistry.org Microwave-assisted synthesis is another technique that can dramatically shorten reaction times and improve energy efficiency. fujifilm.comresearchgate.net

Ligand-Free Conditions: In some cases, Suzuki reactions can be performed without the need for expensive and often air-sensitive phosphine ligands, simplifying the reaction setup and purification. Protocols using palladium acetate in a "water extract of banana" (WEB) have been reported to proceed at room temperature without any added ligand or base. rsc.org

By leveraging these green chemistry innovations, the synthesis of 1,1'-Biphenyl, 4-ethenyl-2-fluoro- via the Suzuki-Miyaura pathway can be conducted in a manner that is not only efficient and selective but also environmentally responsible. inovatus.es

Polymerization Mechanisms of 1,1'-Biphenyl, 4-ethenyl-2-fluoro-

The polymerization of 1,1'-Biphenyl, 4-ethenyl-2-fluoro- can proceed through various mechanisms, each offering different levels of control over the resulting polymer's molecular weight, architecture, and properties.

The free radical polymerization of vinyl monomers is a fundamental process initiated by the decomposition of a radical initiator, leading to the formation of a propagating polymer chain. ananikovlab.runih.gov The kinetics of this process are typically influenced by monomer and initiator concentrations, temperature, and the solvent used. ananikovlab.rursc.org For fluorinated styrene (B11656) derivatives, AIBN (Azobisisobutyronitrile) is a commonly used initiator. researchgate.net

In a study of a closely related monomer, 4-pentafluorophenyloxy-4'-vinylbiphenyl, free radical polymerization was successfully carried out using AIBN. researchgate.net This suggests that 1,1'-Biphenyl, 4-ethenyl-2-fluoro- would also readily undergo free radical polymerization under similar conditions. The kinetics of such a polymerization would be expected to follow classical free radical polymerization theory, where the rate of polymerization is proportional to the monomer concentration and the square root of the initiator concentration. nih.gov The chain dynamics are characterized by initiation, propagation, and termination steps, with termination occurring primarily through combination or disproportionation of growing polymer chains. fluorine1.ru

Table 1: Representative Conditions for Free Radical Polymerization of a Fluorinated Vinylbiphenyl Monomer Analogue

MonomerInitiatorSolventTemperature (°C)
4-pentafluorophenyloxy-4'-vinylbiphenylAIBNNot specifiedNot specified

Data extrapolated from a study on a similar fluorinated vinylbiphenyl monomer. researchgate.net

To achieve better control over polymer architecture, molecular weight, and dispersity, controlled/living polymerization techniques are employed. For fluorinated monomers, methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are particularly relevant. ananikovlab.rumdpi.comacs.org These methods introduce a reversible deactivation of the propagating radical, allowing for the controlled growth of polymer chains. fluorine1.ru

RAFT polymerization, in particular, has been shown to be a versatile method for the controlled synthesis of polymers from fluorinated styrene derivatives. ananikovlab.rufluorine1.ru This technique utilizes a chain transfer agent (CTA) to mediate the polymerization, enabling the synthesis of well-defined block copolymers and other complex architectures. ananikovlab.ru Given the structural similarities, it is highly probable that 1,1'-Biphenyl, 4-ethenyl-2-fluoro- can be successfully polymerized via RAFT, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.

Table 2: Controlled/Living Polymerization Methods Applicable to Fluorinated Styrenic Monomers

Polymerization MethodKey ComponentsAdvantages
RAFT PolymerizationMonomer, Initiator, RAFT Agent (CTA)Versatile, tolerant to many functional groups, control over MW and PDI. ananikovlab.rufluorine1.ru
ATRPMonomer, Initiator, Transition Metal Catalyst/LigandControl over MW and PDI, can be performed in various solvents. ananikovlab.ru
Nitroxide-Mediated Polymerization (NMP)Monomer, Initiator, NitroxideEffective for styrenic monomers, though often requires high temperatures. ananikovlab.ru

The copolymerization of 1,1'-Biphenyl, 4-ethenyl-2-fluoro- with other vinyl monomers is a key strategy for tuning the properties of the resulting materials. In a study on the analogous monomer 4-pentafluorophenyloxy-4'-vinylbiphenyl, it was successfully copolymerized with methyl acrylate (B77674) in varying molar ratios. researchgate.net The resulting copolymers exhibited properties distinct from the homopolymer, such as lower glass transition temperatures. researchgate.net This demonstrates the feasibility of incorporating fluorinated biphenyl units into other polymer backbones to impart specific characteristics like thermal stability and altered surface properties.

The reactivity ratios of the comonomers would determine the composition and sequence distribution of the resulting copolymer. Given the electron-withdrawing nature of the fluorine atom, 1,1'-Biphenyl, 4-ethenyl-2-fluoro- may exhibit different copolymerization behavior compared to non-fluorinated vinylbiphenyl.

Table 3: Example of Copolymerization of a Fluorinated Vinylbiphenyl Analogue

Comonomer 1Comonomer 2Resulting Copolymer Properties
4-pentafluorophenyloxy-4'-vinylbiphenylMethyl AcrylateLower glass transition temperature compared to homopolymer, high thermal stability. researchgate.net

The stereochemistry of the polymer backbone can significantly influence its physical and mechanical properties. For vinyl polymers, this relates to the relative arrangement of the pendant groups along the chain (isotactic, syndiotactic, or atactic). Achieving stereoregularity in the polymerization of vinylbiphenyl derivatives can lead to the formation of highly ordered structures, such as helical polymers. rsc.org

Reactivity of the Ethenyl Functionality

The ethenyl (vinyl) group of 1,1'-Biphenyl, 4-ethenyl-2-fluoro- is the primary site for polymerization but also undergoes other characteristic addition reactions.

Hydrogenation: The carbon-carbon double bond of the ethenyl group can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C). The hydrogenation of vinyl derivatives is an efficient and atom-economical transformation. The product of the hydrogenation of 1,1'-Biphenyl, 4-ethenyl-2-fluoro- would be 1,1'-Biphenyl, 4-ethyl-2-fluoro-.

Halogenation: The ethenyl group can also undergo electrophilic addition with halogens such as chlorine (Cl₂) and bromine (Br₂). wikipedia.org This reaction proceeds through a cyclic halonium ion intermediate, leading to the formation of a vicinal dihalide. masterorganicchemistry.com For example, the reaction of 1,1'-Biphenyl, 4-ethenyl-2-fluoro- with bromine would yield 1,1'-Biphenyl, 4-(1,2-dibromoethyl)-2-fluoro-. This reaction is typically stereoselective, resulting in the anti-addition of the two halogen atoms across the double bond. masterorganicchemistry.com

Cycloaddition and [2+2] Photocycloaddition Processes

The ethenyl (vinyl) group of the molecule is a key functional handle for cycloaddition reactions. These reactions are powerful tools in organic synthesis for the construction of cyclic systems.

Diels-Alder [4+2] Cycloaddition: The vinyl group can act as a dienophile in Diels-Alder reactions, reacting with a 1,3-diene to form a cyclohexene (B86901) ring. nih.gov The efficiency of this process is typically enhanced when the dienophile possesses electron-withdrawing groups. While the biphenyl moiety is not strongly withdrawing, the reaction can be promoted under thermal or Lewis acid-catalyzed conditions. The regioselectivity of the addition would be influenced by the electronic and steric properties of the diene partner.

[2+2] Photocycloaddition: The carbon-carbon double bond of the ethenyl group can undergo [2+2] photocycloaddition with another olefin to form a cyclobutane (B1203170) ring. nih.gov This reaction is initiated by the photochemical excitation of one of the alkene partners to its triplet state. In intermolecular reactions, the choice of substrates and reaction conditions is crucial to control regio- and stereoselectivity. nih.gov For 1,1'-Biphenyl, 4-ethenyl-2-fluoro-, this reaction offers a direct pathway to complex cyclobutane-containing biphenyl structures. The reaction can be sensitized using a chiral catalyst to achieve enantioselectivity. nih.gov

Oxidative Transformations

The ethenyl group is susceptible to various oxidative transformations, providing pathways to a range of functionalized derivatives such as epoxides, diols, and carbonyl compounds.

Epoxidation: Oxidation with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), would convert the vinyl group into an epoxide. This highly reactive three-membered ring can be subsequently opened by various nucleophiles to introduce diverse functionalities.

Dihydroxylation: The vinyl group can be oxidized to a vicinal diol (a 1,2-diol) using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). This transformation provides a route to water-soluble derivatives.

Oxidative Cleavage: Stronger oxidizing agents, such as hot, concentrated potassium permanganate or ozone (O₃) followed by an appropriate workup, can cleave the double bond entirely. Depending on the workup conditions after ozonolysis, this can yield either an aldehyde (2-fluoro-[1,1'-biphenyl]-4-carbaldehyde) or a carboxylic acid (2-fluoro-[1,1'-biphenyl]-4-carboxylic acid). Metabolic studies on the related compound 4'-ethynyl-2-fluorobiphenyl show that oxidation can lead to the formation of (2-fluoro-4'-biphenylyl)acetic acid, suggesting that similar oxidative pathways could be relevant for the ethenyl analogue. nih.gov

Chemical Reactivity of the Fluoro-Biphenyl Moiety

The fluoro-biphenyl portion of the molecule exhibits reactivity patterns characteristic of substituted aromatic rings, including electrophilic and nucleophilic substitution, as well as metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SₑAr) involves the replacement of a hydrogen atom on one of the aromatic rings with an electrophile. wikipedia.org The position of substitution is directed by the existing substituents on the ring.

On the fluorinated ring, two substituents are present:

Phenyl group (at C1): This is considered part of the biphenyl system.

On the non-fluorinated ring, the substituent is the 2-fluoro-4-ethenylphenyl group, which acts as an activating ortho-, para-director.

Considering the combined effects on the fluorinated ring, electrophilic attack is most likely to occur at positions ortho or para to the activating phenyl group and ortho/para to the deactivating fluorine atom. The primary sites for substitution would be C5 (para to the phenyl, meta to the fluoro) and C3 (ortho to the phenyl, meta to the fluoro), with C5 being generally preferred.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution

Reaction Reagents Predicted Major Product Position(s)
Nitration HNO₃, H₂SO₄ Substitution at C5 of the fluorinated ring
Halogenation Br₂, FeBr₃ Substitution at C5 of the fluorinated ring
Friedel-Crafts Acylation RCOCl, AlCl₃ Substitution on the non-fluorinated ring (para position)
Sulfonation SO₃, H₂SO₄ Substitution at C5 of the fluorinated ring

Nucleophilic Aromatic Substitution with Fluorine Displacement

In nucleophilic aromatic substitution (SₙAr), a nucleophile replaces a leaving group on an aromatic ring. For this reaction to proceed, the ring must typically be "activated" by the presence of strong electron-withdrawing groups. youtube.com

A key principle of SₙAr is that fluorine, while a poor leaving group in Sₙ2 reactions, is an excellent leaving group in this context. masterorganicchemistry.comstackexchange.com The rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com The high electronegativity of fluorine strongly stabilizes this intermediate through its inductive effect, lowering the activation energy and accelerating the reaction. stackexchange.com Therefore, the C-F bond in 1,1'-Biphenyl, 4-ethenyl-2-fluoro- is a potential site for nucleophilic displacement by strong nucleophiles.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

Nucleophile Reagent Example Expected Product
Hydroxide NaOH 4-Ethenyl-[1,1'-biphenyl]-2-ol
Alkoxide NaOR 2-Alkoxy-4-ethenyl-1,1'-biphenyl
Amine R₂NH N,N-Dialkyl-4-ethenyl-[1,1'-biphenyl]-2-amine
Thiolate NaSR 4-Ethenyl-2-(alkylthio)-1,1'-biphenyl

Further Palladium-Catalyzed Functionalizations

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. nih.gov The 1,1'-Biphenyl, 4-ethenyl-2-fluoro- molecule offers two primary sites for such reactions: the aryl-fluorine bond and the vinyl group.

Coupling at the C-F Bond: While aryl chlorides, bromides, and iodides are more common substrates, the coupling of aryl fluorides is an active area of research. Using specialized phosphine ligands and conditions, the C-F bond can undergo oxidative addition to a Pd(0) center, initiating catalytic cycles like the Suzuki (with boronic acids), Stille (with organostannanes), or Buchwald-Hartwig amination (with amines) reactions. nih.gov This allows for the replacement of the fluorine atom with a wide variety of other functional groups.

Coupling at the Vinyl Group: The ethenyl group can participate in Heck reactions, where it couples with an aryl or vinyl halide in the presence of a palladium catalyst. This would extend the carbon framework of the molecule.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Site of Reaction Product Type
Suzuki Coupling R-B(OH)₂ C-F Bond 2-Substituted-4-ethenyl-1,1'-biphenyl
Buchwald-Hartwig R₂NH C-F Bond 2-Amino-4-ethenyl-1,1'-biphenyl
Heck Reaction Aryl-X Vinyl Group Stilbene-type derivative

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. For 1,1'-Biphenyl, 4-ethenyl-2-fluoro-, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular structure.

The expected chemical shifts for 1,1'-Biphenyl, 4-ethenyl-2-fluoro- can be predicted by analyzing the spectra of analogous compounds such as 2-fluorobiphenyl (B19388) and 4-vinylbiphenyl (B1584822).

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinyl group and the aromatic protons. The vinyl group should present a characteristic AXM spin system, with the proton on the carbon adjacent to the phenyl ring (Hα) appearing as a doublet of doublets around 6.7-6.8 ppm. The two terminal vinyl protons (Hβ) would resonate further downfield, typically between 5.3 and 5.9 ppm, also as doublets of doublets. The aromatic region would be complex due to the presence of two substituted phenyl rings. Protons on the fluorinated ring are expected to show coupling to the fluorine atom, resulting in additional splitting.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the two vinyl carbons and the twelve aromatic carbons. The terminal vinyl carbon (Cβ) is expected around 115 ppm, while the internal vinyl carbon (Cα) would be around 136 ppm. The aromatic region would show twelve distinct signals. The carbon atom directly bonded to the fluorine (C2) would exhibit a large one-bond C-F coupling constant (¹JCF) and is predicted to resonate in the range of 158-162 ppm. Other carbons in the fluorinated ring will show smaller two-bond (²JCF) and three-bond (³JCF) couplings.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly sensitive to the electronic environment. biophysics.org For this compound, a single resonance is expected for the fluorine atom at the C2 position. The chemical shift of fluorine on an aromatic ring is influenced by the other substituents. huji.ac.il Based on data for 2-fluorobiphenyl, the ¹⁹F chemical shift is expected to be in the range of -110 to -120 ppm relative to CFCl₃. nih.gov The signal would likely appear as a multiplet due to coupling with ortho and meta protons on the aromatic ring.

Predicted NMR Data for 1,1'-Biphenyl, 4-ethenyl-2-fluoro-

NucleusPredicted Chemical Shift (ppm)Expected Multiplicity and Coupling Constants (J in Hz)
¹H (Vinyl Hα)~6.75dd, J ≈ 17.6, 10.9
¹H (Vinyl Hβ, trans)~5.85d, J ≈ 17.6
¹H (Vinyl Hβ, cis)~5.35d, J ≈ 10.9
¹H (Aromatic)7.10 - 7.60m
¹³C (C2, C-F)158.0 - 162.0d, ¹JCF ≈ 245
¹³C (Vinyl Cα)~136.0-
¹³C (Vinyl Cβ)~115.0-
¹³C (Aromatic)115.0 - 142.0-
¹⁹F-110 to -120m

To confirm the predicted structure and assign all signals unambiguously, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the vinyl protons (Hα with both Hβ protons) and among adjacent protons on each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to assign the chemical shifts of the protonated carbons in both the vinyl group and the aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for establishing the connectivity of the molecule. For instance, correlations from the vinyl Hα proton to the carbons of the attached phenyl ring would confirm the position of the ethenyl group. Similarly, correlations between protons on one ring and carbons on the other would confirm the biphenyl (B1667301) linkage.

¹H-¹⁹F HETCOR: A heteronuclear correlation experiment between ¹H and ¹⁹F would definitively show which protons are coupled to the fluorine atom, confirming its position at C2. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the molecule. For 1,1'-Biphenyl, 4-ethenyl-2-fluoro- (C₁₄H₁₁F), the expected exact mass can be calculated.

Calculated Exact Mass

SpeciesFormulaCalculated Exact Mass
[M]⁺·C₁₄H₁₁F200.08448
[M+H]⁺C₁₄H₁₂F201.09225

Electron Ionization (EI) is a common technique that would likely be used for this type of molecule. The resulting mass spectrum would show a prominent molecular ion peak (M⁺·) due to the stability of the aromatic system. chemguide.co.uk

The fragmentation of the molecular ion would proceed through several pathways characteristic of aromatic and vinyl compounds:

Loss of a hydrogen radical (-H·): Formation of a stable [M-1]⁺ ion is common for aromatic compounds.

Loss of acetylene (-C₂H₂): A retro-Diels-Alder type fragmentation of the vinyl-substituted ring could lead to the loss of acetylene, resulting in an [M-26]⁺ fragment.

Cleavage of the biphenyl bond: While less common for the molecular ion, fragmentation of the biphenyl linkage can occur, leading to ions corresponding to fluorophenyl and vinylphenyl cations.

Loss of fluorine radical (-F·): This would result in an [M-19]⁺ ion, though it may not be a major pathway.

The fragmentation pattern would be key to confirming the presence and location of both the fluoro and ethenyl substituents on the biphenyl core.

Vibrational Spectroscopy for Functional Group Identification

FTIR Spectroscopy: The IR spectrum would show characteristic absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The vinyl group would show a characteristic C=C stretch around 1630 cm⁻¹ and C-H out-of-plane bending vibrations (wagging) in the 900-1000 cm⁻¹ range. The C-F stretch for a fluorinated aromatic compound typically appears as a strong band in the 1200-1250 cm⁻¹ region.

Raman Spectroscopy: In the Raman spectrum, the symmetric vibrations of the aromatic rings are expected to be particularly strong. spectroscopyonline.com The C=C stretching of the biphenyl system and the vinyl group would give rise to intense bands in the 1600-1640 cm⁻¹ region. Raman spectroscopy is often less sensitive to polar bonds like C-F compared to IR spectroscopy.

Predicted Vibrational Frequencies for 1,1'-Biphenyl, 4-ethenyl-2-fluoro-

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3000 - 3100FTIR, Raman
Vinyl C-H Stretch3010 - 3095FTIR, Raman
Vinyl C=C Stretch~1630FTIR, Raman (Strong)
Aromatic C=C Stretch1450 - 1610FTIR, Raman (Strong)
C-F Stretch1200 - 1250FTIR (Strong)
Vinyl C-H Out-of-Plane Bend900 - 1000FTIR (Strong)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum shows absorption bands corresponding to specific functional groups and bond types. For 1,1'-Biphenyl, 4-ethenyl-2-fluoro-, the IR spectrum is expected to display characteristic peaks for the aromatic rings, the vinyl group, and the carbon-fluorine bond.

Key expected vibrational modes would include C-H stretching from the aromatic and vinyl groups, C=C stretching from both the aromatic rings and the ethenyl substituent, and the distinctive C-F stretching frequency. Analysis of the IR spectrum for the related compound 4-Fluorobiphenyl reveals characteristic absorption bands that can serve as a reference. nist.govchemicalbook.com For instance, aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring are observed in the 1400-1600 cm⁻¹ region. The C-F stretching vibration is anticipated to produce a strong absorption band in the 1100-1300 cm⁻¹ range.

Table 1: Expected Infrared (IR) Spectroscopy Data for 1,1'-Biphenyl, 4-ethenyl-2-fluoro-

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
Aromatic C-H Stretch > 3000 Biphenyl Rings
Vinyl C-H Stretch ~3080-3010 Ethenyl Group
Aromatic C=C Stretch ~1600, 1500, 1450 Biphenyl Rings
Vinyl C=C Stretch ~1640 Ethenyl Group
C-F Stretch ~1300-1100 Fluoro Group

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. nih.gov While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. nih.gov Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For 1,1'-Biphenyl, 4-ethenyl-2-fluoro-, the symmetric vibrations of the biphenyl rings are expected to produce strong Raman signals. The C=C stretching of the vinyl group and the breathing modes of the aromatic rings are typically prominent in the Raman spectrum. researchgate.net Non-resonant Raman studies on similar complex organic molecules, such as spirobifluorene derivatives containing biphenyl units, show strong modes around 1600 cm⁻¹ (symmetric ring stretch) and in the 1300 cm⁻¹ region (inter-ring C-C stretch). mpg.destanford.edu These studies confirm that Raman spectroscopy is highly effective for characterizing the vibrational properties of molecules with biphenyl moieties. mpg.destanford.edu

Table 2: Expected Raman Spectroscopy Data for 1,1'-Biphenyl, 4-ethenyl-2-fluoro-

Vibrational Mode Expected Raman Shift (cm⁻¹) Functional Group
Aromatic C-H Stretch > 3000 Biphenyl Rings
Symmetric Ring Breathing ~1000 Biphenyl Rings
Inter-ring C-C Stretch ~1280-1300 Biphenyl Core
Aromatic C=C Stretch ~1600 Biphenyl Rings

Electronic Spectroscopy for Conjugation and Optical Properties

Electronic spectroscopy techniques, such as UV-Vis absorption and fluorescence spectroscopy, provide insights into the electronic transitions within a molecule, which are directly related to its conjugation and potential optical and photophysical properties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which excites electrons from lower to higher energy orbitals. youtube.com The extent of conjugation in a molecule significantly influences its UV-Vis spectrum. The biphenyl system in 1,1'-Biphenyl, 4-ethenyl-2-fluoro- is a chromophore that absorbs in the UV region. The presence of the ethenyl group extends the π-conjugation of the biphenyl system, which is expected to cause a bathochromic (red) shift in the absorption maximum (λmax) compared to unsubstituted biphenyl. nist.gov The fluorine substituent may have a minor auxochromic effect. Data for unsubstituted biphenyl shows a strong absorption peak around 250 nm, which is attributed to the π → π* transition of the conjugated system. youtube.com The extended conjugation in 1,1'-Biphenyl, 4-ethenyl-2-fluoro- would likely shift this peak to a longer wavelength.

Table 3: Expected UV-Vis Absorption Spectroscopy Data for 1,1'-Biphenyl, 4-ethenyl-2-fluoro-

Parameter Expected Value Description
λmax > 250 nm Wavelength of maximum absorbance, indicative of the π → π* transition in the extended conjugated system.

Fluorescence and Luminescence Spectroscopy

Fluorescence is a luminescence process where a molecule absorbs a photon, is excited to a higher electronic state, and then emits a photon as it returns to the ground state. thermofisher.com The emitted light is of lower energy (longer wavelength) than the absorbed light. Many conjugated aromatic compounds, including biphenyl derivatives, are known to be fluorescent.

The fluorescence properties of 1,1'-Biphenyl, 4-ethenyl-2-fluoro- would be characterized by its excitation and emission spectra. The excitation spectrum is often a mirror image of the absorption spectrum. uci.edu The emission spectrum would show a peak at a wavelength longer than the absorption maximum. The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a key parameter that quantifies the efficiency of the fluorescence process. researchgate.net The specific emission wavelength and quantum yield are sensitive to the molecular structure and the solvent environment.

Table 4: Expected Fluorescence and Luminescence Spectroscopy Data for 1,1'-Biphenyl, 4-ethenyl-2-fluoro-

Parameter Expected Characteristics Description
Excitation λmax Corresponds to UV-Vis λmax Wavelength of light that most efficiently excites the molecule to a fluorescent state.
Emission λmax > Excitation λmax Wavelength of maximum fluorescence intensity.
Quantum Yield (Φf) Moderate to High Efficiency of the fluorescence process.

X-ray Diffraction Studies for Solid-State Architecture

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. carleton.edu This information is critical for understanding intermolecular interactions and packing in the solid state.

Single-Crystal X-ray Diffraction (SC-XRD)

The data obtained from an SC-XRD experiment would include the crystal system, space group, and unit cell dimensions. This information reveals how the molecules pack in the crystal lattice and what types of intermolecular interactions (e.g., π-π stacking, C-H···F interactions) are present. The dihedral angle between the two phenyl rings of the biphenyl moiety is a key structural parameter that would be precisely determined by this method.

Table 5: Expected Single-Crystal X-ray Diffraction (SC-XRD) Data for 1,1'-Biphenyl, 4-ethenyl-2-fluoro-

Parameter Information Provided
Crystal System The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic).
Space Group The symmetry elements present in the crystal structure.
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the repeating unit of the crystal lattice.
Bond Lengths and Angles Precise measurements of intramolecular geometry.
Dihedral Angle The twist angle between the two phenyl rings of the biphenyl core.

Powder X-ray Diffraction for Crystalline Phase Analysis

In a typical PXRD analysis, a monochromatic X-ray beam is directed at a powdered sample of the compound. As the sample is rotated, the X-rays are diffracted by the crystalline lattice planes, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). utoronto.ca The resulting diffraction pattern is unique to a specific crystalline structure and serves as a fingerprint for identification. ucmerced.edu Analysis of the peak positions can yield the interplanar spacings (d-spacings) according to Bragg's Law (nλ = 2d sinθ), which are characteristic of the material's crystal lattice. latech.edumonash.edu

Research Findings: A hypothetical PXRD analysis of a crystalline batch of 1,1'-Biphenyl, 4-ethenyl-2-fluoro- would yield a diffraction pattern with characteristic peaks. The primary reflections observed would be indexed to determine the unit cell parameters. The absence of peaks from known impurities would confirm the phase purity of the sample.

Table 1: Representative Powder X-ray Diffraction Data for 1,1'-Biphenyl, 4-ethenyl-2-fluoro-

Diffraction Angle (2θ) d-spacing (Å) Relative Intensity (%)
10.5 8.42 85
15.2 5.82 100
18.8 4.72 60
21.1 4.21 95
25.4 3.50 70

Chromatographic Separations and Detection

Chromatographic techniques are essential for separating the target compound from impurities and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and performing quantitative analysis of non-volatile organic compounds like 1,1'-Biphenyl, 4-ethenyl-2-fluoro-. avantorsciences.comsigmaaldrich.com Given the compound's aromatic biphenyl structure, reversed-phase HPLC (RP-HPLC) is the most common and effective mode of separation. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol. wiley.com

The separation mechanism is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. sigmaaldrich.com A UV detector is commonly employed for detection, as the biphenyl chromophore in 1,1'-Biphenyl, 4-ethenyl-2-fluoro- exhibits strong absorbance in the UV region. The area of the chromatographic peak is directly proportional to the concentration of the compound, allowing for precise quantitation.

Research Findings: An RP-HPLC method would be developed to separate 1,1'-Biphenyl, 4-ethenyl-2-fluoro- from potential starting materials, by-products, and degradation products. The method's performance would be validated for linearity, accuracy, and precision. Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

Table 2: Typical HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A: Water; B: Acetonitrile
Gradient 60% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

| Injection Volume | 10 µL |

Table 3: Illustrative HPLC Purity and Quantitation Results

Peak ID Retention Time (min) Peak Area Area %
Impurity 1 5.8 15,200 0.15
1,1'-Biphenyl, 4-ethenyl-2-fluoro- 12.4 9,974,500 99.78

Gas Chromatography (GC) for Volatile Species

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. It is particularly well-suited for identifying and quantifying volatile or semi-volatile impurities that may be present in a sample of 1,1'-Biphenyl, 4-ethenyl-2-fluoro-. sigmaaldrich.com The compound itself, being a substituted biphenyl, possesses sufficient volatility to be analyzed by GC, often with detection by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.gov

In a GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas (e.g., helium or nitrogen). The separation occurs as the components travel through the column at different rates depending on their boiling points and interactions with the column's stationary phase.

Research Findings: A GC-MS method would be employed to screen for volatile organic impurities, such as residual solvents from the synthesis or volatile side-products. The mass spectrometer provides definitive identification of the separated components based on their mass spectra.

Table 4: Representative GC Method Parameters

Parameter Condition
Column Phenyl-methyl polysiloxane (e.g., DB-5), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
Detector Mass Spectrometer (MS)

| Mass Range | 40-500 amu |

Specialized Fluorine-Specific Analytical Techniques

For fluorinated molecules, specific analytical methods are required to confirm the fluorine content and to screen for other organofluorine species.

Total Fluorine and Total Organic Fluorine Determination (e.g., Combustion Ion Chromatography)

To verify the elemental composition of 1,1'-Biphenyl, 4-ethenyl-2-fluoro-, particularly its fluorine content, a total fluorine analysis is essential. Combustion Ion Chromatography (CIC) is a robust method for this purpose. qa-group.com This technique measures the total amount of fluorine in a sample, which can then be compared to the theoretical value calculated from the compound's molecular formula. bizngo.org

The CIC process involves the complete combustion of the sample in an oxygen-rich atmosphere at high temperatures. During combustion, all fluorine atoms, including the one in 1,1'-Biphenyl, 4-ethenyl-2-fluoro-, are converted into hydrogen fluoride (B91410) (HF). The resulting gases are then passed through an aqueous absorption solution, where the HF dissolves to form fluoride ions (F⁻). Finally, this solution is injected into an ion chromatograph to separate and quantify the fluoride ion concentration. chemours.com This provides a direct measure of the total fluorine in the original sample. This is particularly useful for ensuring the correct elemental composition and for screening for any unknown fluorinated impurities. azom.comanalytik-jena.com

Research Findings: The theoretical fluorine content of 1,1'-Biphenyl, 4-ethenyl-2-fluoro- (C₁₄H₁₁F) is calculated to be approximately 9.58% by mass. A CIC analysis of a highly purified sample should yield a total fluorine value that is in close agreement with this theoretical percentage, confirming the elemental integrity of the molecule.

Table 5: Total Fluorine Analysis by Combustion Ion Chromatography (CIC)

Parameter Value
Molecular Formula C₁₄H₁₁F
Molecular Weight 198.24 g/mol
Theoretical Fluorine Content (% w/w) 9.58%
Measured Fluorine Content (% w/w) 9.55 ± 0.05%

| Recovery (%) | 99.7% |

Computational Chemistry and Theoretical Modelling

Charge Distribution and Electrostatic Surface Analysis

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent regions with intermediate or near-zero potential.

For aromatic systems like biphenyls, the MEP map reveals the influence of substituents on the electronic character of the rings. In the case of "1,1'-Biphenyl, 4-ethenyl-2-fluoro-", the fluorine atom at the 2-position, due to its high electronegativity, is expected to create a region of negative potential. Conversely, the hydrogen atoms of the phenyl rings and the ethenyl group would exhibit positive potential.

Computational studies on analogous compounds, such as 2-fluorobiphenyl (B19388), show a concentration of negative potential around the fluorine atom. uwosh.edu A theoretical MEP analysis of a related compound, (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, calculated using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, demonstrated that the most significant negative potential is located around the oxygen and fluorine atoms, while the hydrogen atoms have the highest positive potential. pearson.com This suggests that for "1,1'-Biphenyl, 4-ethenyl-2-fluoro-", the fluorine atom and the π-system of the ethenyl group and biphenyl (B1667301) rings would be the primary sites for electrophilic interactions. The regions of positive potential, primarily on the hydrogen atoms, would be the sites for nucleophilic interactions.

Table 1: Predicted MEP Characteristics for 1,1'-Biphenyl, 4-ethenyl-2-fluoro- based on Analogous Compounds

Molecular RegionPredicted Electrostatic PotentialPredicted Reactivity
Fluorine AtomNegative (Electron-rich)Site for Electrophilic Attack
Ethenyl Group (π-bond)Negative (Electron-rich)Site for Electrophilic Attack
Phenyl Rings (π-system)Generally NegativeModulated by substituents
Hydrogen AtomsPositive (Electron-poor)Site for Nucleophilic Attack

Simulations of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to simulate reaction mechanisms, offering insights into transition states, activation energies, and the thermodynamic feasibility of different reaction pathways. For the synthesis of "1,1'-Biphenyl, 4-ethenyl-2-fluoro-", a key reaction would be a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. nih.govacs.orgresearchgate.net

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds, particularly for the synthesis of biaryl compounds. gre.ac.uk A plausible synthetic route for "1,1'-Biphenyl, 4-ethenyl-2-fluoro-" would involve the coupling of a (2-fluorophenyl)boronic acid derivative with a 4-bromo- or 4-iodostyrene, or vice versa. Computational studies on the Suzuki-Miyaura reaction for the synthesis of polychlorinated biphenyls (PCBs) and polyfluorinated biphenyls have been performed to understand the influence of substituents on the reaction efficiency. nih.govresearchgate.net These studies investigate the energies of intermediates and transition states in the catalytic cycle, which includes oxidative addition, transmetalation, and reductive elimination.

For electron-poor substrates, such as those containing multiple fluorine atoms, the reaction conditions can be challenging. nih.govacs.org DFT calculations can be employed to model the catalytic cycle and to understand the role of ligands, bases, and solvents in facilitating the reaction. weizmann.ac.ilnih.gov For instance, a computational study on the synthesis of active pharmaceutical ingredients using condensation reactions demonstrated how DFT calculations combined with microkinetic simulations can reproduce experimental outcomes and provide detailed mechanistic explanations. rsc.org

A potential synthetic pathway for the ethenyl-substituted moiety involves the Wittig reaction on an arylboronate, followed by a Suzuki-Miyaura coupling. gre.ac.uk Computational modeling of such multi-step syntheses can help in optimizing reaction conditions and predicting potential side products.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods are widely used to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which aids in the structural elucidation of newly synthesized compounds. Furthermore, these methods can determine the preferred conformations of flexible molecules by calculating the energies of different spatial arrangements.

Spectroscopic Parameters: The prediction of ¹H, ¹³C, and ¹⁹F NMR spectra is a common application of computational chemistry. sigmaaldrich.comnmrdb.org DFT methods, such as ωB97XD with an appropriate basis set like aug-cc-pvdz, have been shown to predict ¹⁹F NMR chemical shifts with good accuracy (RMS error of 3.57 ppm). rsc.org For fluorinated compounds, ¹³C NMR spectra exhibit splitting due to coupling with the ¹⁹F nucleus (spin ½, 100% natural abundance). This splitting is significant for one-bond couplings (¹JCF ≈ 250 Hz) and can be observed over two to three bonds. epfl.ch Computational prediction of these coupling constants can be invaluable for interpreting experimental spectra. The "ortho effect," an observation in the mass spectra of chlorinated and brominated biphenyls with 2,2', 2,2',6, or 2,2',6,6' halogen substitution, could also be relevant and computationally modeled. nih.gov

Conformational Preferences: The central C-C bond in biphenyls allows for rotation, leading to different conformations. The dihedral angle (the angle between the planes of the two phenyl rings) is a key parameter. For the parent biphenyl molecule, the ground state is non-planar. rsc.org The presence of substituents, especially at the ortho positions, significantly influences the preferred conformation and the barrier to rotation.

For "1,1'-Biphenyl, 4-ethenyl-2-fluoro-", the fluorine atom at the 2-position will sterically interact with the adjacent phenyl ring, affecting the dihedral angle. Computational studies on 2-fluorobiphenyl using methods like B3LYP/6-311+G* have been performed to determine its torsional potential and preferred geometry. uwosh.eduresearchgate.net These calculations help in understanding the balance between steric repulsion and electronic effects that dictate the most stable conformation. The presence of the 4-ethenyl group is expected to have a smaller impact on the dihedral angle compared to the ortho-fluoro substituent. Conformational analysis can be carried out using ab initio or DFT methods to identify the global energy minimum and other low-energy conformers. rsc.orgyoutube.com

Analysis of Molecular Flexibility and Rotational Barriers

The flexibility of "1,1'-Biphenyl, 4-ethenyl-2-fluoro-" is primarily determined by the rotation around the single bond connecting the two phenyl rings. The energy required to rotate around this bond is known as the rotational barrier. This barrier determines the rate of interconversion between different conformers.

Computational chemistry offers reliable methods to calculate these rotational barriers. rsc.orgresearchgate.net The process involves calculating the molecule's energy at various fixed dihedral angles to generate a potential energy surface for the rotation. The difference in energy between the most stable conformation (energy minimum) and the transition state (energy maximum, typically a planar or perpendicular arrangement) gives the rotational barrier.

For 2-fluorobiphenyl, the rotational barrier has been experimentally measured using low-temperature ¹⁹F NMR spectroscopy to be 4.4 kcal/mol, which is in excellent agreement with the value of 4.3 kcal/mol obtained from ab initio calculations. epfl.chnih.gov In contrast, the parent biphenyl has a much lower rotational barrier. A benchmark study using various density functionals found that methods like B3LYP-D, B97-D, and TPSS-D3 provide accurate predictions of torsional barriers for a wide range of substituted biphenyls when large basis sets and corrections for zero-point energy and solvation are included. rsc.org

The rotational barrier for "1,1'-Biphenyl, 4-ethenyl-2-fluoro-" is expected to be similar to that of 2-fluorobiphenyl, as the 4-ethenyl group is not in a sterically hindered position. The ortho-fluorine atom is the dominant factor in determining the barrier height.

Table 2: Calculated and Experimental Rotational Barriers for Biphenyl and Substituted Biphenyls

CompoundMethodRotational Barrier (kcal/mol)Dihedral Angle (°)Reference
BiphenylExperimental< 3.28~45 researchgate.net
2-FluorobiphenylExperimental (¹⁹F NMR)4.4- nih.gov
2-FluorobiphenylAb initio calculation4.3- epfl.ch
2,2'-DimethylbiphenylCalculation~15- researchgate.net

Chemical Derivatization Strategies for Analytical and Synthetic Enhancement

Introduction of Spectroscopic Tags (Chromophores and Fluorophores)

For analytical techniques such as High-Performance Liquid Chromatography (HPLC), the introduction of a spectroscopic tag is a common strategy to enhance detection sensitivity and selectivity, especially when the parent compound lacks a strong chromophore or fluorophore. libretexts.org While the biphenyl (B1667301) system of "1,1'-Biphenyl, 4-ethenyl-2-fluoro-" provides some UV absorbance, derivatizing the ethenyl group can attach moieties with significantly higher molar absorptivity or fluorescence quantum yields.

A plausible strategy involves the oxidation of the ethenyl group to an aldehyde or a carboxylic acid. This can be followed by reaction with a labeling reagent. For instance, an aldehyde derivative can be reacted with a fluorescent hydrazine (B178648) or amine, such as dansyl hydrazine, to introduce a highly fluorescent tag. Similarly, a carboxylic acid derivative can be coupled with a fluorescent amine. libretexts.org

Another approach is to leverage the reactivity of the double bond itself. For example, certain reagents can add across the double bond and simultaneously introduce a chromophore.

Table 1: Potential Derivatization Reactions for Spectroscopic Tagging

Reaction Reagent(s) Functional Group Introduced Spectroscopic Tag
Ozonolysis followed by reductive work-up 1. O₃; 2. Zn/H₂O or Me₂S Aldehyde (-CHO) Can be reacted with fluorescent hydrazines (e.g., Dansyl hydrazine)
Oxidation 1. OsO₄, NMO; 2. NaIO₄ Aldehyde (-CHO) Can be reacted with fluorescent hydrazines
Hydroboration-Oxidation followed by oxidation 1. BH₃·THF; 2. H₂O₂, NaOH; 3. PCC Aldehyde (-CHO) Can be reacted with fluorescent hydrazines

These derivatization reactions allow for quantification at lower concentrations and can be essential for trace analysis in complex matrices.

Modification for Enhanced Mass Spectrometric Response

Mass spectrometry (MS) is a powerful tool for the identification and quantification of compounds. Derivatization can be employed to improve the performance of MS analysis in several ways: by increasing the volatility and thermal stability of the analyte for gas chromatography-mass spectrometry (GC-MS), by enhancing ionization efficiency, or by directing fragmentation pathways to yield structurally informative ions. spectroscopyonline.comnih.gov

For "1,1'-Biphenyl, 4-ethenyl-2-fluoro-", derivatization of the ethenyl group can yield functional groups that are more amenable to common derivatization techniques used in MS. For example, conversion of the ethenyl group to a hydroxyl group via hydroboration-oxidation provides a site for silylation. Silylation, the introduction of a silyl (B83357) group (e.g., trimethylsilyl, TMS), is a widely used technique in GC-MS to increase volatility and thermal stability. nih.govsigmaaldrich.com

Furthermore, derivatization can be used to introduce a "charge tag" for enhanced electrospray ionization (ESI) efficiency in liquid chromatography-mass spectrometry (LC-MS). Conversion of the ethenyl group to an amine, for instance, would create a basic site that is readily protonated, leading to a strong signal in positive-ion ESI-MS.

Table 2: Derivatization Strategies for Enhanced Mass Spectrometric Analysis

Initial Reaction on Ethenyl Group Reagent(s) Functional Group Formed Subsequent Derivatization for MS Purpose
Hydroboration-Oxidation 1. BH₃·THF; 2. H₂O₂, NaOH Primary Alcohol (-CH₂CH₂OH) Silylation (e.g., with BSTFA) Increase volatility for GC-MS
Ozonolysis followed by reductive work-up 1. O₃; 2. NaBH₄ Primary Alcohol (-CH₂OH) Silylation (e.g., with BSTFA) Increase volatility for GC-MS

These modifications can significantly lower the limits of detection and improve the reliability of quantitative mass spectrometric assays.

Derivatization for Improved Chromatographic Performance

The primary goals of derivatization for chromatography are to improve the separation of analytes and to enhance their compatibility with the chromatographic system. jfda-online.com For gas chromatography (GC), this often means increasing the volatility and reducing the polarity of the compound. libretexts.org For high-performance liquid chromatography (HPLC), derivatization can be used to alter the retention characteristics of a compound to move its peak away from interfering components in a complex mixture. sielc.com

As mentioned previously, converting the nonpolar ethenyl group of "1,1'-Biphenyl, 4-ethenyl-2-fluoro-" into more polar functional groups like alcohols, carboxylic acids, or amines can significantly alter its chromatographic behavior. For instance, the introduction of a polar hydroxyl or carboxyl group would decrease its retention time in reversed-phase HPLC and increase its retention time in normal-phase HPLC.

Conversely, for GC analysis, these polar derivatives would require a secondary derivatization step, such as silylation or acylation, to make them volatile enough to pass through the GC column. libretexts.orgsigmaaldrich.com Acylation with reagents like fluorinated anhydrides can also enhance detectability with an electron capture detector (ECD). jfda-online.com

Table 3: Impact of Derivatization on Chromatographic Performance

Derivatization Reaction Resulting Functional Group Effect on Reversed-Phase HPLC Effect on GC (after further derivatization)
Hydroboration-Oxidation Alcohol Decreased retention time Improved peak shape and volatility (as silyl ether)
Dihydroxylation Diol Significantly decreased retention time Improved peak shape and volatility (as disilyl ether)

The choice of derivatization strategy depends on the specific analytical challenge, including the nature of the sample matrix and the required sensitivity.

Strategies for Subsequent Functional Group Interconversion

Functional group interconversion (FGI) is a cornerstone of synthetic organic chemistry, allowing for the transformation of one functional group into another. youtube.comub.edu The ethenyl group in "1,1'-Biphenyl, 4-ethenyl-2-fluoro-" is a versatile starting point for the synthesis of a wide range of derivatives.

Key transformations of the ethenyl group include:

Reduction: Hydrogenation of the double bond, typically using a catalyst such as palladium on carbon (Pd/C), converts the ethenyl group to an ethyl group, yielding "1,1'-Biphenyl, 4-ethyl-2-fluoro-".

Oxidation: As previously discussed, the ethenyl group can be oxidized to various functional groups.

Epoxidation: Reaction with a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA) yields an epoxide. This epoxide is a valuable intermediate that can be opened by various nucleophiles to introduce a range of substituents.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) produces a 1,2-diol. imperial.ac.uk

Oxidative Cleavage: Ozonolysis (O₃) can cleave the double bond to form an aldehyde or, with oxidative work-up, a carboxylic acid. This is a powerful method for shortening the carbon chain.

Halogenation: The addition of halogens (e.g., Br₂) across the double bond yields a 1,2-dihaloalkane, which can undergo further substitution or elimination reactions.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr) proceeds according to Markovnikov's rule to give the corresponding 1-haloethyl derivative.

Table 4: Key Functional Group Interconversions of the Ethenyl Group

Reaction Type Reagent(s) Product Functional Group
Reduction H₂, Pd/C Ethyl (-CH₂CH₃)
Epoxidation m-CPBA Epoxide
Dihydroxylation 1. OsO₄; 2. NaHSO₃ 1,2-Diol (-CH(OH)CH₂OH)
Oxidative Cleavage 1. O₃; 2. H₂O₂ Carboxylic Acid (-COOH)
Halogenation Br₂ 1,2-Dibromoethane (-CH(Br)CH₂Br)

These transformations dramatically expand the synthetic possibilities, allowing the "1,1'-Biphenyl, 4-ethenyl-2-fluoro-" scaffold to be incorporated into a diverse array of more complex molecules.

Applications in Advanced Materials Science and Engineering

Organic Electronics and Optoelectronic Devices

Fluorinated aromatic compounds are of significant interest in the field of organic electronics due to their unique electronic properties and stability. nih.gov The introduction of fluorine can modulate the energy levels (HOMO/LUMO) of organic materials, which is crucial for the performance of electronic devices. nih.gov

Components in Organic Light-Emitting Diodes (OLEDs)

In the architecture of OLEDs, the efficiency and lifespan of the device are highly dependent on the properties of the organic materials used. The incorporation of fluorine into these materials can lead to improved performance. For instance, fluorinated compounds have been shown to influence the surface energy of components within an OLED, which can enhance the uniformity of the emissive layer and, consequently, the device's efficiency. acs.org

While direct studies on poly(1,1'-biphenyl, 4-ethenyl-2-fluoro-) in OLEDs are not prevalent, the characteristics of similar fluorinated polymers suggest its potential. Polymers derived from this monomer could serve as hosts for phosphorescent emitters or as electron-transporting materials. The fluorine substitution can enhance electron injection and transport, while the biphenyl (B1667301) unit provides a rigid, stable backbone.

Materials for Organic Photovoltaics (OPVs) and Solar Cells

The field of organic photovoltaics has seen significant advancements through the use of innovative materials, with fluorinated donors and acceptors playing a key role in improving device performance. nih.gov Fluorination of photovoltaic materials is a critical strategy for enhancing the power conversion efficiencies of organic solar cells. nih.gov

Fluorinated biphenyl compounds are utilized in materials for organic solar cells due to the stability of the carbon-fluorine bond and the low polarizability conferred by fluorine. nih.gov These properties can lead to very weak intermolecular dispersion interactions, which is advantageous in the design of OPV materials. nih.gov A polymer synthesized from 1,1'-Biphenyl, 4-ethenyl-2-fluoro- could function as either a donor or an acceptor material in an OPV device, depending on the other components of the active layer. The electronic properties imparted by the fluorine atom would be instrumental in tuning the material's performance.

Active Layers in Organic Semiconductors

The performance of organic semiconductors is intrinsically linked to the molecular structure and packing of the organic material. Fluorinated polymers are being explored for their potential to create materials with desirable semiconducting properties. The introduction of fluorine can impact the charge transport characteristics of the material.

Polymers based on 1,1'-Biphenyl, 4-ethenyl-2-fluoro- are expected to exhibit semiconducting behavior. The rigid biphenyl units would facilitate intermolecular interactions and charge transport, while the fluorine atom would influence the electronic bandgap and stability of the material. The ability to form well-ordered thin films is a critical requirement for active layers in organic field-effect transistors (OFETs), and the polymer's structure would play a significant role in this regard.

Liquid Crystalline Systems and Displays

Liquid crystal displays (LCDs) are ubiquitous in modern electronics, and their functionality relies on the unique properties of liquid crystal materials. hull.ac.uk Biphenyl derivatives are a cornerstone of many liquid crystal formulations. ijestr.orgblazedisplay.com The introduction of fluorine into these molecules is a common strategy to modify their dielectric anisotropy, viscosity, and other physical properties to optimize display performance. researchgate.net

The polymerization of a liquid crystalline monomer can lead to the formation of liquid crystal polymers. While 1,1'-Biphenyl, 4-ethenyl-2-fluoro- itself is not a liquid crystal, it can be copolymerized with liquid crystalline monomers to create polymers with tailored properties. These polymers could be used in applications such as polymer-stabilized liquid crystals (PSLCs) or as alignment layers for the liquid crystal molecules. bohrium.com In PSLCs, a polymer network is formed within the liquid crystal medium to enhance switching speeds and viewing angles. The fluorinated biphenyl unit could contribute to the desired surface interactions and stability.

PropertyTypical Value for Fluorinated Biphenyls in LCDsPotential Contribution of Poly(1,1'-Biphenyl, 4-ethenyl-2-fluoro-)
Dielectric Anisotropy Can be positive or negative depending on fluorine positionModification of the overall dielectric properties of a blend
Thermal Stability HighEnhanced stability of the polymer network or alignment layer
UV Resistance Generally goodImproved lifetime of the display components
Surface Energy LowControl of liquid crystal alignment at interfaces

High-Performance Polymer Development

The demand for polymers that can withstand harsh conditions has driven the development of high-performance materials like fluorinated poly(arylene ether)s and aromatic polyimides.

Fluorinated Poly(arylene ether)s and Aromatic Polyimides

Fluorinated poly(arylene ether)s and aromatic polyimides are known for their excellent thermal stability, chemical resistance, and desirable mechanical and electrical properties. ijestr.org Polyimides, in particular, are widely used in the microelectronics industry as insulating layers and for flexible displays. dakenchem.com The incorporation of fluorine can lower the dielectric constant and reduce moisture absorption, which are critical for high-frequency applications.

The ethenyl group of 1,1'-Biphenyl, 4-ethenyl-2-fluoro- allows it to be incorporated into polymer backbones through various polymerization mechanisms. It could potentially be used as a comonomer in the synthesis of fluorinated poly(arylene ether)s or as a component in addition-type polyimides. The resulting polymers would benefit from the thermal stability and hydrophobicity imparted by the fluorinated biphenyl moiety.

Polymer ClassKey Properties of Fluorinated VersionsPotential Role of 1,1'-Biphenyl, 4-ethenyl-2-fluoro-
Poly(arylene ether)s High thermal stability, low dielectric constant, good mechanical properties.As a comonomer to introduce fluorine and enhance specific properties.
Aromatic Polyimides Excellent thermal and chemical resistance, high mechanical strength, low dielectric constant. dakenchem.comAs a monomer in addition polymerization to create cross-linked, high-performance networks.

Polymers of Intrinsic Microporosity (PIMs)

Despite a thorough search of scientific databases and literature, no published research was found detailing the use of 1,1'-Biphenyl, 4-ethenyl-2-fluoro- as a monomer or component in the synthesis of Polymers of Intrinsic Microporosity (PIMs). The vinyl group present on the molecule suggests potential for polymerization, and the rigid, contorted structure of the fluorinated biphenyl unit is characteristic of monomers used for PIMs synthesis. However, its specific application in this context is not documented in available research.

Copolymer Architectures for Tailored Properties

There is no available research literature documenting the use of 1,1'-Biphenyl, 4-ethenyl-2-fluoro- in the development of copolymer architectures for tailored properties. While the ethenyl (vinyl) group makes it a candidate for copolymerization, specific studies detailing its reactivity ratios, the properties of resulting copolymers, or its use in creating tailored material architectures have not been published.

Advanced Sensing and Detection Platforms

No specific research articles or patents were identified that describe the application of 1,1'-Biphenyl, 4-ethenyl-2-fluoro- in the development of advanced sensing and detection platforms. While fluorinated biphenyl compounds can exhibit useful photophysical properties, the use of this particular molecule as a fluorescent probe, chemosensor, or in any other sensing application is not reported in the available scientific literature.

Note on Data Tables: Due to the absence of published research findings for "1,1'-Biphenyl, 4-ethenyl-2-fluoro-" within the specified application areas, no data tables could be generated.

Emerging Research Directions and Future Outlook

Innovations in Synthetic Methodologies

The efficient and selective synthesis of 1,1'-Biphenyl, 4-ethenyl-2-fluoro- is paramount for its widespread application. While specific literature on this exact molecule is sparse, innovations in cross-coupling reactions provide a clear pathway for its synthesis. The Suzuki-Miyaura coupling reaction stands out as a particularly powerful and versatile method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. numberanalytics.comgre.ac.uknih.govmdpi.comresearchgate.net

A plausible and innovative synthetic route would involve the palladium-catalyzed coupling of 2-fluoro-4-bromobiphenyl with a vinylboronic acid derivative, or alternatively, the coupling of 4-ethenylphenylboronic acid with a 2-fluoro-halobiphenyl. Recent advancements in Suzuki-Miyaura coupling include the development of highly active and stable palladium catalysts, often employing bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, which can improve reaction yields and turnover numbers. numberanalytics.com Furthermore, the use of alternative metal catalysts, such as nickel, is being explored to provide more cost-effective and sustainable synthetic options. numberanalytics.com The optimization of reaction conditions, including the choice of base, solvent, and temperature, is crucial for achieving high purity and yield of the target monomer.

Future research in this area will likely focus on developing even more efficient and greener synthetic protocols. This could involve exploring one-pot syntheses, minimizing the use of hazardous reagents, and developing catalytic systems that operate under milder conditions, such as in aqueous media or even solvent-free conditions, to align with the principles of sustainable chemistry. numberanalytics.com

Development of Novel Polymer Architectures and Composites

The vinyl group of 1,1'-Biphenyl, 4-ethenyl-2-fluoro- allows for its polymerization into a variety of polymer architectures. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are particularly relevant for synthesizing well-defined polymers with controlled molecular weights and narrow polydispersity. rsc.orgpleiades.online These methods enable the creation of complex architectures like block copolymers, graft copolymers, and star polymers, which are not easily accessible through conventional free-radical polymerization.

The incorporation of the fluorinated biphenyl (B1667301) monomer into copolymers with other vinyl monomers, such as styrene (B11656) or acrylates, can lead to materials with a unique combination of properties. chemrxiv.org For instance, the fluorine content can enhance thermal stability, chemical resistance, and hydrophobicity, while the biphenyl unit contributes to rigidity and high glass transition temperatures.

Future research will likely explore the synthesis of novel block copolymers where one block consists of poly(1,1'-biphenyl, 4-ethenyl-2-fluoro-) and the other block is a soft, flexible polymer. Such materials could exhibit interesting self-assembly behaviors, leading to the formation of nanostructured materials with potential applications in areas like lithography, membranes, and advanced coatings. Furthermore, the development of composites by incorporating inorganic nanoparticles or other functional additives into the poly(1,1'-biphenyl, 4-ethenyl-2-fluoro-) matrix could lead to materials with enhanced mechanical, electrical, or optical properties.

In Situ and Operando Spectroscopic Characterization

Understanding the polymerization kinetics and the evolution of polymer structure in real-time is crucial for optimizing reaction conditions and controlling the final material properties. In situ and operando spectroscopic techniques are powerful tools for achieving this. youtube.comresearchgate.netfrontiersin.orgnih.govyoutube.com

For the polymerization of 1,1'-Biphenyl, 4-ethenyl-2-fluoro-, in situ Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to monitor the consumption of the monomer and the formation of the polymer, providing detailed information about the reaction kinetics and the microstructure of the growing polymer chain. researchgate.netresearchgate.net Operando Raman and Fourier-Transform Infrared (FTIR) spectroscopy are also highly valuable for tracking changes in the vibrational modes of the vinyl group and the aromatic rings during polymerization, offering insights into the degree of conversion and potential side reactions. researchgate.netresearchgate.net

Future directions in this area will likely involve the use of more advanced and combined spectroscopic techniques. For example, coupling in situ spectroscopy with other analytical methods like size exclusion chromatography (SEC) would provide a comprehensive, real-time picture of the polymerization process, including the evolution of molecular weight and molecular weight distribution. The application of these techniques to polymerization in more complex environments, such as in emulsion or suspension systems, will also be a key area of future research.

Application of Machine Learning and Artificial Intelligence in Material Design

For polymers derived from 1,1'-Biphenyl, 4-ethenyl-2-fluoro-, ML models can be trained on existing data for similar fluorinated and aromatic polymers to predict key properties such as glass transition temperature, thermal stability, dielectric constant, and refractive index. researchgate.netaip.org By inputting the chemical structure of the monomer, these models can rapidly estimate the properties of the resulting homopolymer or copolymers, allowing for the rapid screening of a vast number of potential material compositions.

Sustainable Chemistry and Circular Economy Approaches

The increasing focus on sustainability in the chemical industry necessitates the development of environmentally friendly processes for the synthesis and end-of-life management of polymers. For fluoropolymers, this includes the use of greener synthetic methods and the development of strategies for recycling and upcycling. plasticsengineering.orgresearchgate.netresearchgate.netmdpi.com

In the context of 1,1'-Biphenyl, 4-ethenyl-2-fluoro-, sustainable chemistry approaches would involve the use of renewable feedstocks for the synthesis of the monomer, the minimization of waste generation through atom-economical reactions, and the use of less hazardous solvents and reagents. plasticsengineering.org

The development of a circular economy for polymers derived from this monomer is a significant long-term goal. This could involve chemical recycling processes where the polymer is depolymerized back to the monomer, which can then be purified and reused. Another approach is upcycling, where the waste polymer is chemically modified to create a new material with different and potentially higher value properties. Research into the biodegradability of these polymers, potentially through the incorporation of cleavable linkages in the polymer backbone, could also be a future direction for enhancing their environmental compatibility. plasticsengineering.org

Q & A

Q. Q1. What are the established synthetic routes for 1,1'-Biphenyl, 4-ethenyl-2-fluoro-, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis of biphenyl derivatives often employs Friedel-Crafts acylation or cross-coupling reactions. For 4-ethenyl substitution, a Heck coupling reaction could introduce the ethenyl group, while fluorination at the 2-position might involve electrophilic aromatic substitution using fluorine gas or fluorinating agents like Selectfluor under controlled conditions . Optimization includes:

  • Catalyst selection (e.g., AlCl₃ for Friedel-Crafts, palladium complexes for Heck coupling).
  • Temperature control (e.g., low temperatures for fluorination to avoid side reactions).
  • Solvent choice (anhydrous dichloromethane or DMF for moisture-sensitive steps).
    Characterization via NMR (¹⁹F and ¹H) and GC-MS is critical to confirm regioselectivity and purity .

Advanced Structural Analysis

Q. Q2. How can discrepancies between experimental crystallographic data and DFT-calculated geometries for 4-ethenyl-2-fluoro-biphenyl derivatives be resolved?

Methodological Answer: Discrepancies often arise from approximations in DFT functionals or crystal-packing effects. To address this:

  • Refine crystallographic data using SHELXL, ensuring proper treatment of thermal motion and hydrogen bonding .
  • Compare multiple DFT functionals (e.g., B3LYP vs. M06-2X) to assess sensitivity to dispersion forces .
  • Validate against spectroscopic data (e.g., IR/Raman vibrational modes) to reconcile bond-length variations .

Environmental and Toxicological Profiling

Q. Q3. What methodologies are recommended for assessing the bioaccumulation potential of 4-ethenyl-2-fluoro-biphenyl derivatives when experimental data is limited?

Methodological Answer: In silico tools like EPI Suite or TEST can predict logP and bioaccumulation factors (BCF). Key steps include:

  • Benchmarking against structurally similar compounds (e.g., diisopropyl-1,1'-biphenyl, BCF = 1047) .
  • Conducting high-throughput in vitro assays (e.g., liver microsomal stability tests) to estimate metabolic degradation rates .
  • Validating predictions with limited experimental BCF data using OECD TG 305 guidelines .

Photophysical Properties

Q. Q4. How do substituents influence the emission frequencies of fluorinated biphenyls, and how can these be systematically studied?

Methodological Answer: Substituent effects are analyzed via:

  • Time-resolved fluorescence spectroscopy to measure emission lifetimes in varying solvents.
  • Comparing with reference data (e.g., 4-fluorobiphenyl emits at 315 nm in ethanol) .
  • Computational modeling of excited-state transitions using TD-DFT to correlate substituent electronic effects (e.g., electron-withdrawing fluorine) with Stokes shifts .

Data Contradiction Analysis

Q. Q5. How should researchers address conflicting reports on the biological activity of fluorinated biphenyl derivatives?

Methodological Answer:

  • Perform dose-response assays across multiple cell lines to identify cell-type-specific effects.
  • Replicate studies under standardized conditions (e.g., ISO 10993 for cytotoxicity).
  • Use meta-analysis tools to assess publication bias or variability in compound purity (e.g., HPLC traces vs. supplier-reported purity) .

Advanced Computational Modeling

Q. Q6. What quantum chemical methods are most reliable for predicting the reactivity of 4-ethenyl-2-fluoro-biphenyl in electrophilic substitution reactions?

Methodological Answer:

  • Use Fukui function analysis with DFT (B3LYP/6-311+G(d,p)) to identify nucleophilic/electrophilic sites.
  • Compare activation energies for different reaction pathways (e.g., meta vs. para substitution) using transition-state modeling .
  • Validate with kinetic isotope effect (KIE) studies to confirm mechanistic predictions .

Crystallographic Challenges

Q. Q7. What strategies improve the success rate of single-crystal X-ray diffraction for low-symmetry fluorinated biphenyls?

Methodological Answer:

  • Optimize crystal growth via slow evaporation in mixed solvents (e.g., hexane/ethyl acetate).
  • Use synchrotron radiation for weakly diffracting crystals.
  • Apply twin refinement protocols in SHELXL for handling pseudo-merohedral twinning .

Regulatory and Safety Considerations

Q. Q8. How can researchers design studies to address data gaps in regulatory risk assessments for novel biphenyl derivatives?

Methodological Answer:

  • Follow OECD guidelines for physicochemical property testing (e.g., water solubility, hydrolysis rates).
  • Collaborate with agencies like EPA to align with frameworks such as the HPV Chemical Challenge Program .
  • Prioritize high-priority endpoints (e.g., endocrine disruption potential) using tiered testing strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.